An In-depth Technical Guide to 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4)
An In-depth Technical Guide to 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Allyl-4-hydroxybenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, field-proven synthesis protocol, and explores its potential biological activities based on the established pharmacology of related phenolic compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this molecule for the synthesis of novel chemical entities and as a scaffold for therapeutic agents.
Introduction
3-Allyl-4-hydroxybenzaldehyde, also known as 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is a substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an allyl substituent ortho to the hydroxyl group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple avenues for chemical modification, rendering it a compelling building block for the development of complex molecules, including potential pharmaceutical agents. The presence of the ortho-allyl phenol moiety is particularly significant, as this structural motif is found in numerous natural products and is known to contribute to a range of biological activities. This guide will delve into the synthesis, properties, and potential applications of this compound, providing a solid framework for its utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for some properties of 3-Allyl-4-hydroxybenzaldehyde are not extensively reported in the literature, a combination of available data and predicted values provides a solid foundation for its handling and application.
| Property | Value | Source |
| CAS Number | 41052-88-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 58-60 °C | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water; soluble in organic solvents. | |
| pKa | Not available (Predicted to be similar to other phenols) | |
| XlogP | 2.1 | [2] |
Synthesis of 3-Allyl-4-hydroxybenzaldehyde
The most common and efficient synthesis of 3-Allyl-4-hydroxybenzaldehyde involves a two-step process starting from 4-hydroxybenzaldehyde. This process leverages the Williamson ether synthesis followed by a thermal Claisen rearrangement.
Synthesis Workflow
Caption: Synthesis of 3-Allyl-4-hydroxybenzaldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Allyloxy)benzaldehyde [3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in acetone.
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Base Addition: Slowly add two equivalents of potassium carbonate to the stirring solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.
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Allylation: To the resulting mixture, add a solution of 1.1 equivalents of allyl bromide in acetone.
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Reaction: Reflux the mixture for two hours. The phenoxide ion undergoes nucleophilic substitution with allyl bromide to form the ether linkage.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
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Isolation: Remove the acetone from the filtrate under reduced pressure to yield crude 4-(allyloxy)benzaldehyde. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement [3]
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Reaction Setup: Place the crude 4-(allyloxy)benzaldehyde from Step 1 into a suitable reaction vessel equipped for high-temperature reactions.
-
Thermal Rearrangement: Heat the 4-(allyloxy)benzaldehyde at 220 °C for six hours.[3] This high temperature provides the necessary energy for the[4][4]-sigmatropic rearrangement to occur. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.
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Purification: After cooling, the resulting product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde, aromatic, and allyl protons.
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Aldehyde Proton (CHO): A singlet between δ 9.8-10.0 ppm.
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Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets between δ 6.8-7.8 ppm.
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Allyl Protons (-CH₂-CH=CH₂):
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A doublet for the two protons of the -CH₂- group adjacent to the aromatic ring around δ 3.4-3.6 ppm.
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A multiplet for the -CH= proton around δ 5.9-6.1 ppm.
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Two multiplets for the terminal =CH₂ protons around δ 5.0-5.2 ppm.
-
-
Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent, typically between δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-195 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.
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Allyl Carbons (-CH₂-CH=CH₂):
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The -CH₂- carbon signal around δ 30-35 ppm.
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The -CH= carbon signal around δ 135-140 ppm.
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The =CH₂ carbon signal around δ 115-120 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic and Alkene): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Alkane): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
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C=C Stretch (Aromatic and Alkene): Peaks in the 1400-1600 cm⁻¹ region.
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C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO, -29 amu) and cleavage of the allyl side chain.
Potential Biological Activities and Applications in Drug Development
While direct biological studies on 3-allyl-4-hydroxybenzaldehyde are limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The phenolic hydroxyl group and the ortho-allyl substituent are key pharmacophores that have been associated with a range of biological activities in other compounds.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds are well-known for their antioxidant properties.[5] The hydroxyl group on the aromatic ring can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. The ortho-allyl group may influence this activity. Studies on related hydroxybenzaldehydes have demonstrated their ability to reduce reactive oxygen species (ROS) and inhibit inflammatory pathways. For example, 3-hydroxybenzaldehyde has been shown to possess vasculoprotective and anti-inflammatory effects.[6]
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
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Preparation of Solutions: Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
Anticancer Activity
Numerous studies have explored the cytotoxic effects of phenolic compounds, including benzaldehyde derivatives, against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The presence of the allyl group could enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxic activity.
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.
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Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the cell viability and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Modulation
Research on related hydroxybenzaldehydes has indicated their ability to modulate key cellular signaling pathways. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway and inhibit apoptosis.[8] The structural similarity of 3-allyl-4-hydroxybenzaldehyde suggests it may also interact with and modulate various signaling cascades relevant to disease.
Caption: Potential biological targets of 3-Allyl-4-hydroxybenzaldehyde.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Allyl-4-hydroxybenzaldehyde is not widely available, information from structurally related compounds can provide guidance on its safe handling.
-
General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from light and oxidizing agents.
Conclusion
3-Allyl-4-hydroxybenzaldehyde is a readily synthesizable and highly functionalized molecule with considerable potential for applications in synthetic chemistry and drug discovery. Its unique combination of an aldehyde, a phenol, and an allyl group provides a versatile platform for the generation of diverse chemical libraries. While further experimental investigation is required to fully elucidate its biological activity profile, the existing data on related compounds strongly suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to begin exploring the promising opportunities offered by this intriguing molecule.
References
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PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]
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PubChemLite. 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]
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Jubie S, et al. Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixresorcinarene. Rasayan J. Chem. 2017;10(3):834-839.
- Lin YM, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorg Med Chem. 2005;13(1):157-65.
- Sakagami H, et al. Cytotoxic activity of low molecular weight polyphenols against human oral tumor cell lines. Anticancer Res. 1996;16(5A):2635-41.
- Kong BS, et al.
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The Good Scents Company. 3-hydroxybenzaldehyde. Available from: [Link]
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- Boulebd H, et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. 2009;14(6):2154-63.
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